

A Researcher's Guide to Computational Models for Predicting Quinoxaline Reactivity

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Compound of Interest

Compound Name: 2-Chloro-3,6-dimethylquinoxaline

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Models for Predicting the Reactivity of Quinoxaline Derivatives, Supported by Experimental Data.

Quinoxaline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Predicting their reactivity is crucial for designing novel drug candidates and optimizing synthetic pathways. This guide provides a comparative analysis of computational models used to predict the reactivity of quinoxalines, supported by experimental protocols for validation.

Data Presentation: Performance of Computational Models

The reactivity of quinoxaline is often probed through reactions like nucleophilic aromatic substitution (S_NAr), given the electron-deficient nature of the pyrazine ring. The choice of computational model can significantly impact the accuracy of predicted reaction barriers and transition state geometries. Below is a summary of the expected performance of various computational methods for predicting the reactivity of N-heterocycles like quinoxaline, based on benchmark studies of related aromatic systems.

Computational Model	Key Strengths	Key Weaknesses	Typical Mean Unsigned Error (MUE) for Reaction Barriers (kcal/mol)
Semi-Empirical (e.g., PM7, AM1)	Very fast, suitable for high-throughput screening of large libraries.	Low accuracy, not reliable for detailed mechanistic studies or accurate barrier heights.	> 5.0
DFT (GGA, e.g., BLYP, PBE)	Computationally efficient for a DFT method.	Generally underestimates reaction barriers.	3.0 - 5.0
DFT (Hybrid, e.g., B3LYP, PBE0)	Good balance of accuracy and computational cost, widely used. B3LYP is a common choice for geometry optimizations. [1]	Performance can be system-dependent; may still underestimate some barriers.	2.0 - 4.0
DFT (Meta-GGA, e.g., M06-2X)	Often provides improved accuracy for main-group thermochemistry and kinetics compared to standard hybrids. [2] Recommended for aromaticity index calculations. [3]	More computationally expensive than hybrid functionals.	1.5 - 3.0
DFT (Double-Hybrid, e.g., B2PLYP)	High accuracy for thermochemistry and barrier heights.	Significantly more computationally demanding than other DFT methods.	< 1.5
Ab Initio (e.g., MP2)	Systematically improvable, provides	Computationally expensive, can be	2.0 - 4.0

	a good description of dispersion interactions.	less accurate than modern DFT functionals for some systems if the basis set is insufficient.	
Coupled Cluster (e.g., CCSD(T))	The "gold standard" for accuracy in computational chemistry.	Extremely computationally expensive, typically only feasible for small molecules or as a benchmark for other methods.	< 1.0

Experimental Protocols

Validation of computational predictions against experimental data is paramount.^[3] Below are representative experimental protocols for the synthesis and reactivity studies of quinoxaline derivatives, which can be used to generate data for benchmarking computational models.

Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classical condensation reaction to form a quinoxaline scaffold.

Materials:

- o-phenylenediamine (1 mmol)
- Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)
- Ethanol (10 mL)
- Hydrochloric acid (catalytic amount)

Procedure:

- To a solution of o-phenylenediamine in ethanol, add benzil.

- Add a catalytic amount of hydrochloric acid to the mixture.
- Reflux the reaction mixture for 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
- Characterize the product by melting point, NMR, and mass spectrometry.

Kinetic Study of Nucleophilic Aromatic Substitution (S_NAr) on a Quinoxaline Derivative

This protocol outlines a method to determine the reaction rate of an S_NAr reaction, providing kinetic data for computational validation.

Materials:

- A 2-chloroquinoxaline derivative (substrate)
- A nucleophile (e.g., a primary or secondary amine)
- A suitable solvent (e.g., DMSO, DMF)
- Internal standard for quantification (e.g., a stable, non-reactive compound with a distinct analytical signal)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipment

Procedure:

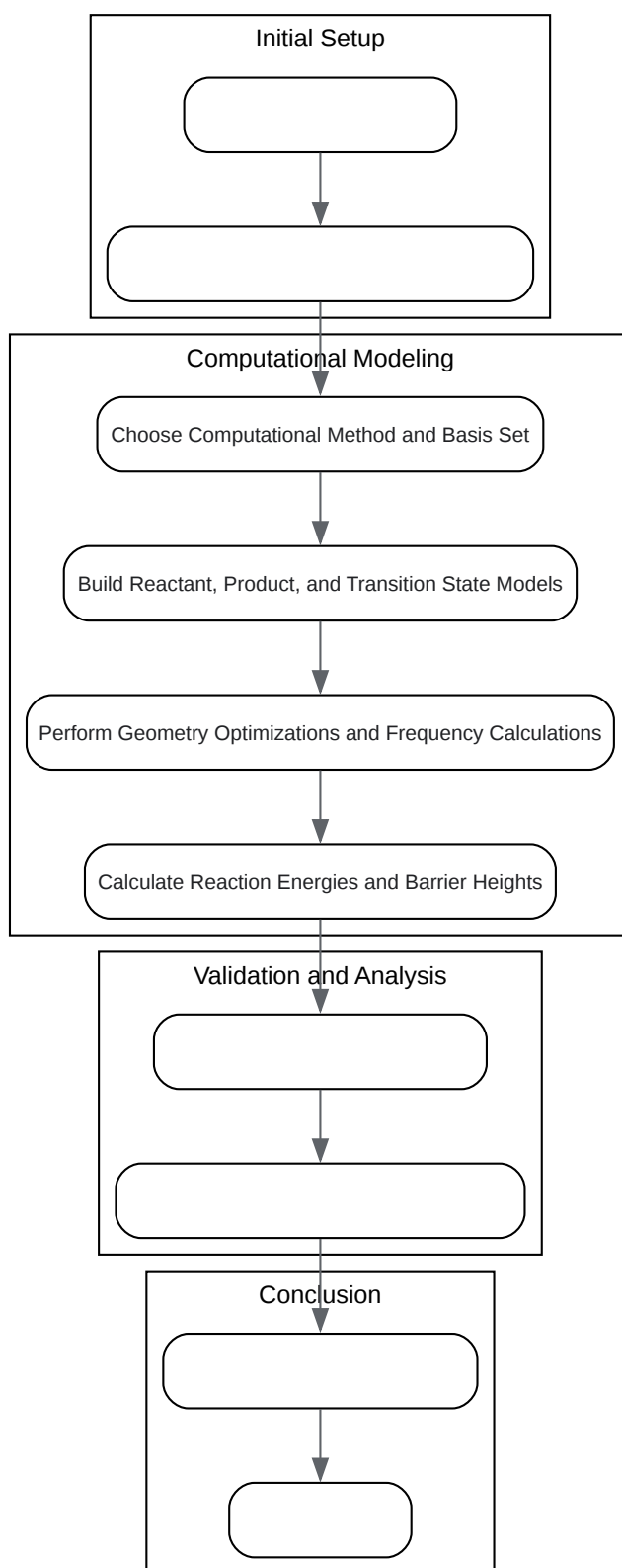
- Prepare stock solutions of the 2-chloroquinoxaline derivative, the nucleophile, and the internal standard in the chosen solvent.

- In a thermostated reaction vessel, mix the substrate and internal standard solutions.
- Initiate the reaction by adding the nucleophile solution.
- At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
- Analyze the quenched aliquots by HPLC or GC to determine the concentrations of the reactant and product relative to the internal standard.
- Plot the concentration of the reactant versus time and determine the rate constant (k) from the appropriate integrated rate law.
- Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, E_a) using the Arrhenius equation. Recent studies have shown that many S_NAr reactions, traditionally thought to be stepwise, may proceed through a concerted mechanism, a factor that should be considered in computational modeling.^{[4][5]}

Mandatory Visualization

Computational Workflow for Quinoxaline Reactivity Studies

The following diagram illustrates a typical workflow for a computational chemistry study aimed at predicting the reactivity of quinoxaline derivatives.



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Caption: A typical workflow for computational studies of quinoxaline reactivity.

Signaling Pathway: Not Applicable for this Topic

A signaling pathway diagram is not relevant to the comparative analysis of computational models for chemical reactivity. The provided workflow diagram is more appropriate for illustrating the logical relationships in this context.

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